molecular formula C12H22N2O2 B13467245 Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate CAS No. 2007920-67-2

Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate

Katalognummer: B13467245
CAS-Nummer: 2007920-67-2
Molekulargewicht: 226.32 g/mol
InChI-Schlüssel: BTSYWUMATFSQOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate is a complex organic compound with the molecular formula C12H22N2O2. This compound is part of the pyrrole family, which is known for its significant role in various chemical and biological processes. The structure of this compound includes a tert-butyl group, a methyl group, and an octahydropyrrolo[3,4-b]pyrrole core, making it a unique and interesting molecule for scientific research.

Vorbereitungsmethoden

The synthesis of Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate involves several steps. One common method includes the reaction of tert-butylamine with a suitable pyrrole derivative under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to increase yield and efficiency .

Analyse Chemischer Reaktionen

Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in various biochemical pathways. In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate can be compared with other similar compounds, such as tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate and rac-tert-butyl (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate. These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific arrangement of functional groups, which gives it distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

2007920-67-2

Molekularformel

C12H22N2O2

Molekulargewicht

226.32 g/mol

IUPAC-Name

tert-butyl 6a-methyl-1,2,3,3a,4,6-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-5-6-13-12(9,4)8-14/h9,13H,5-8H2,1-4H3

InChI-Schlüssel

BTSYWUMATFSQOJ-UHFFFAOYSA-N

Kanonische SMILES

CC12CN(CC1CCN2)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.